molecular formula C9H12Cl2N2O3 B2887001 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride CAS No. 2225135-92-0

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride

Cat. No.: B2887001
CAS No.: 2225135-92-0
M. Wt: 267.11
InChI Key: UNXRWNIXFHSGCN-UHFFFAOYSA-N
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Description

4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H10N2O3·2HCl It is a derivative of naphthyridine, a class of heterocyclic aromatic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the cyclization of a suitable precursor, followed by hydroxylation and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process may also include the use of catalysts to enhance the reaction rates and selectivity. Quality control measures are essential to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used. These reactions are often performed in anhydrous conditions.

  • Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, which may be useful in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.

Medicine: The compound's potential medicinal applications include its use as a precursor for the synthesis of therapeutic agents. Its derivatives may be explored for their efficacy in treating various diseases and conditions.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the development of new materials with desirable properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes, receptors, or other biomolecules, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with 4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid dihydrochloride and are known for their biological activities.

  • Naphthalene Derivatives: These compounds are also aromatic and can be used in similar applications, such as in the synthesis of pharmaceuticals and dyes.

Uniqueness: this compound is unique due to its specific hydroxy and carboxylic acid functional groups, which contribute to its reactivity and potential applications. Its ability to undergo various chemical reactions makes it a versatile compound in scientific research and industry.

Properties

IUPAC Name

4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.2ClH/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14;;/h4,10H,1-3H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXRWNIXFHSGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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